1-Bromo-3-chloro-5-fluoro-4-nitrobenzene
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Overview
Description
1-Bromo-3-chloro-5-fluoro-4-nitrobenzene is an aromatic compound with the molecular formula C₆H₂BrClFNO₂. It is characterized by the presence of bromine, chlorine, fluorine, and nitro groups attached to a benzene ring. This compound is used in various chemical reactions and has applications in scientific research and industry .
Preparation Methods
Synthetic Routes and Reaction Conditions: 1-Bromo-3-chloro-5-fluoro-4-nitrobenzene can be synthesized through electrophilic aromatic substitution reactions. The process involves the nitration of 1-bromo-3-chloro-5-fluorobenzene using nitric acid and sulfuric acid as reagents. The reaction conditions typically include maintaining a low temperature to control the reaction rate and prevent side reactions .
Industrial Production Methods: In an industrial setting, the production of this compound involves large-scale nitration processes. The use of continuous flow reactors ensures efficient mixing and temperature control, leading to higher yields and purity of the final product .
Chemical Reactions Analysis
Types of Reactions: 1-Bromo-3-chloro-5-fluoro-4-nitrobenzene undergoes various chemical reactions, including:
Substitution Reactions: The compound can participate in nucleophilic aromatic substitution reactions, where the nitro group can be replaced by other nucleophiles.
Reduction Reactions: The nitro group can be reduced to an amine group using reducing agents such as hydrogen gas in the presence of a catalyst.
Common Reagents and Conditions:
Nucleophilic Substitution: Common reagents include sodium hydroxide or potassium hydroxide in an aqueous or alcoholic medium.
Reduction: Catalysts like palladium on carbon (Pd/C) or platinum oxide (PtO₂) are used under hydrogenation conditions.
Major Products Formed:
Substitution: Products include derivatives where the nitro group is replaced by other functional groups.
Reduction: The major product is 1-bromo-3-chloro-5-fluoro-4-aminobenzene.
Scientific Research Applications
1-Bromo-3-chloro-5-fluoro-4-nitrobenzene is utilized in various scientific research fields:
Chemistry: It serves as an intermediate in the synthesis of complex organic molecules and pharmaceuticals.
Biology: The compound is used in the study of enzyme inhibition and protein-ligand interactions.
Medicine: It is explored for its potential use in drug development, particularly in designing molecules with specific biological activities.
Industry: The compound is employed in the production of agrochemicals, dyes, and polymers.
Mechanism of Action
The mechanism of action of 1-Bromo-3-chloro-5-fluoro-4-nitrobenzene involves its interaction with molecular targets through electrophilic aromatic substitution. The presence of electron-withdrawing groups like nitro and halogens makes the compound highly reactive towards nucleophiles. This reactivity is exploited in various chemical transformations and biological assays .
Comparison with Similar Compounds
1-Bromo-3-chloro-5-fluorobenzene: Lacks the nitro group, making it less reactive in certain substitution reactions.
1-Bromo-4-nitrobenzene: Does not contain chlorine and fluorine, resulting in different reactivity and applications.
1-Bromo-2-fluoro-3-nitrobenzene: Similar structure but different positioning of substituents, leading to variations in chemical behavior .
Uniqueness: 1-Bromo-3-chloro-5-fluoro-4-nitrobenzene is unique due to the combination of bromine, chlorine, fluorine, and nitro groups on a single benzene ring. This unique arrangement imparts distinct reactivity and makes it valuable in specific synthetic and research applications .
Properties
IUPAC Name |
5-bromo-1-chloro-3-fluoro-2-nitrobenzene |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H2BrClFNO2/c7-3-1-4(8)6(10(11)12)5(9)2-3/h1-2H |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IFMKSRRGSJWPDT-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=C(C(=C1F)[N+](=O)[O-])Cl)Br |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H2BrClFNO2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
254.44 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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